molecular formula C8H10N6S B2841146 4-amino-5-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4H-1,2,4-triazole-3-thiol CAS No. 893642-81-4

4-amino-5-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B2841146
CAS No.: 893642-81-4
M. Wt: 222.27
InChI Key: PQBYXXJBVDRLGI-UHFFFAOYSA-N
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Description

4-amino-5-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that combines the structural features of pyrazole and triazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino or thiol groups, often using alkyl halides or acyl chlorides as reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base such as triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

Chemistry

In chemistry, 4-amino-5-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has been studied for its potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with various biological targets makes it a promising candidate for drug development .

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. Research has shown that modifications to the triazole and pyrazole rings can enhance biological activity, making it a valuable scaffold for drug discovery .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its versatility makes it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 4-amino-5-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-amino-5-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4H-1,2,4-triazole-3-thiol stands out due to its unique cyclopenta[c]pyrazole moiety. This structural feature can enhance its biological activity and provide distinct chemical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-amino-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6S/c9-14-7(12-13-8(14)15)6-4-2-1-3-5(4)10-11-6/h1-3,9H2,(H,10,11)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBYXXJBVDRLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C3=NNC(=S)N3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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